![molecular formula C8H16ClN3 B3103118 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine hydrochloride CAS No. 1431964-36-1](/img/structure/B3103118.png)
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine hydrochloride
Overview
Description
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine hydrochloride is a chemical compound with the CAS Number: 1268990-49-3 . It has a molecular weight of 203.71 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine can be represented by the SMILES string: CN1C©=C(C©N)C©=N1 . The InChI key is ZTWKRDLLRAVAFV-UHFFFAOYSA-N .Scientific Research Applications
1-(1,3,5-TMPE-HCl) has been used in a variety of scientific research applications, including in the study of enzyme inhibition, protein-protein interactions, and drug discovery. The compound has also been used in the synthesis of novel compounds, such as benzodiazepines, and as a reagent in organic synthesis.
Mechanism of Action
1-(1,3,5-TMPE-HCl) has been shown to act as an inhibitor of enzymes, such as acetylcholinesterase, cytochrome P450, and monoamine oxidase. The compound has also been used in studies of protein-protein interactions, such as the binding of ligands to receptors.
Biochemical and Physiological Effects
1-(1,3,5-TMPE-HCl) has been found to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for muscle and nerve function. The compound has also been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
1-(1,3,5-TMPE-HCl) has several advantages for laboratory experiments. The compound is highly soluble in water and other polar solvents, and is stable in a wide range of pH and temperature conditions. The compound is also inexpensive, making it a cost-effective reagent for research laboratories. However, the compound has some limitations, such as its low solubility in non-polar solvents, and its low affinity for some proteins, making it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for the use of 1-(1,3,5-TMPE-HCl). The compound could be used in the development of new drugs and therapeutic agents, as well as in the study of enzyme inhibition and protein-protein interactions. The compound could also be used in the synthesis of novel compounds, such as benzodiazepines, and as a reagent in organic synthesis. Additionally, the compound could be used in the study of biochemical and physiological effects, such as the inhibition of acetylcholinesterase and monoamine oxidase.
properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-5(9)8-6(2)10-11(4)7(8)3;/h5H,9H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKGFVGLGQXARJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1431964-36-1 | |
Record name | 1H-Pyrazole-4-methanamine, α,1,3,5-tetramethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431964-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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